molecular formula C21H24N6O2 B6468619 6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine CAS No. 2640846-97-3

6-{5-benzoyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9-(2-methoxyethyl)-9H-purine

Cat. No.: B6468619
CAS No.: 2640846-97-3
M. Wt: 392.5 g/mol
InChI Key: KGNVKPFKUCTITK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely quite complex. It contains several ring structures, including a purine ring and a pyrrole ring, which are both aromatic and contribute to the compound’s stability. The benzoyl and methoxyethyl groups are likely attached to these rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group in the benzoyl moiety and the polar N-H groups in the purine and pyrrole rings could result in the compound having some degree of solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the specific conditions under which it is handled and stored. Without specific information, it’s difficult to provide a detailed safety and hazards analysis .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s a potential drug, future research could involve further testing its efficacy and safety, potentially through preclinical studies and clinical trials .

Properties

IUPAC Name

[2-[9-(2-methoxyethyl)purin-6-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-29-8-7-25-14-24-18-19(25)22-13-23-20(18)26-9-16-11-27(12-17(16)10-26)21(28)15-5-3-2-4-6-15/h2-6,13-14,16-17H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGNVKPFKUCTITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CC4CN(CC4C3)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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